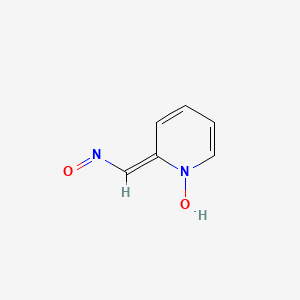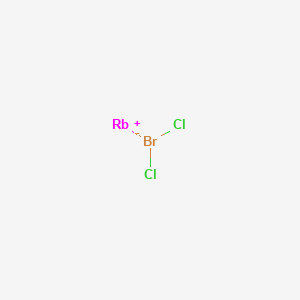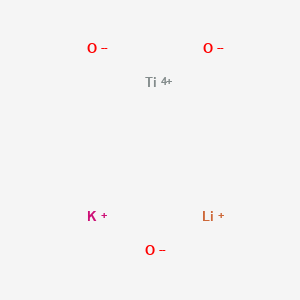
Lithium potassium titanium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium potassium titanium oxide is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of lithium, potassium, and titanium oxides, and it exhibits a range of interesting chemical and physical characteristics that make it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium potassium titanium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of lithium carbonate, potassium carbonate, and titanium dioxide at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, including lithium carbonate, potassium carbonate, and titanium dioxide, are mixed in stoichiometric ratios and heated in a furnace. The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Lithium potassium titanium oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange reactions. These reactions are influenced by the compound’s unique crystal structure and the presence of multiple oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state titanium compounds, while reduction reactions can yield lower oxidation state titanium species.
Aplicaciones Científicas De Investigación
Lithium potassium titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in drug delivery systems and as a component in bio-compatible materials. In medicine, this compound is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of advanced ceramics and as an electrode material in lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of lithium potassium titanium oxide is complex and involves multiple molecular targets and pathways. The compound’s effects are primarily mediated through its interactions with various metal ions and its ability to undergo redox reactions. These interactions can influence the activity of enzymes and other proteins, leading to a range of biological effects. Additionally, the compound’s unique crystal structure allows it to act as a catalyst in various chemical reactions, further enhancing its utility in scientific research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to lithium potassium titanium oxide include other mixed metal oxides such as lithium titanate, potassium titanate, and lithium potassium niobium oxide. These compounds share some structural and chemical similarities but also exhibit distinct properties that make them unique.
Uniqueness of this compound: this compound stands out due to its unique combination of lithium, potassium, and titanium oxides, which confer a range of desirable properties. These include high thermal stability, excellent catalytic activity, and the ability to undergo multiple redox reactions. These characteristics make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
39318-30-4 |
|---|---|
Fórmula molecular |
KLiO3Ti |
Peso molecular |
141.9 g/mol |
Nombre IUPAC |
lithium;potassium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/K.Li.3O.Ti/q2*+1;3*-2;+4 |
Clave InChI |
KYNMDCQWTUNNCD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[O-2].[O-2].[O-2].[K+].[Ti+4] |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


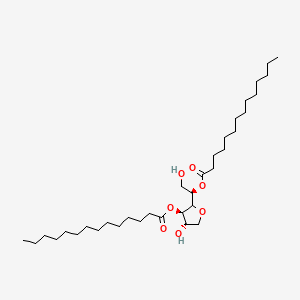
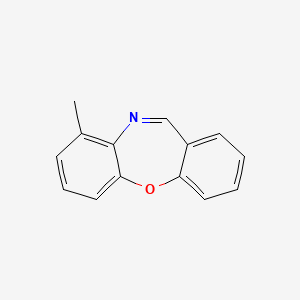

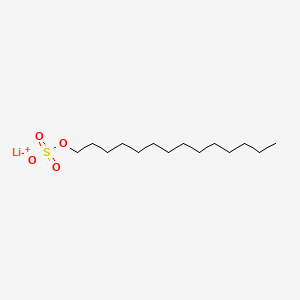

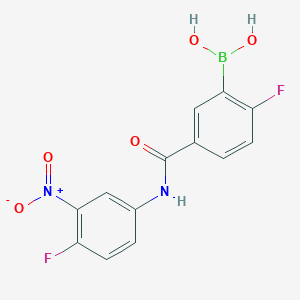
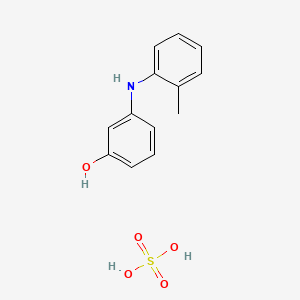
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
